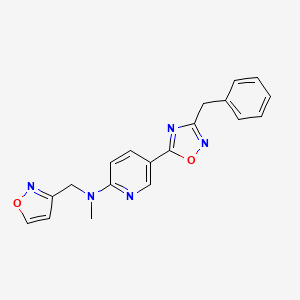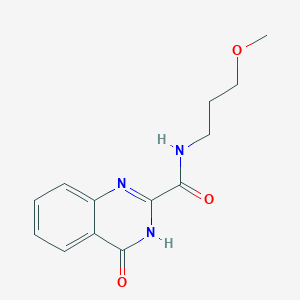![molecular formula C16H15N3O3 B6073761 2-[4-(2-furoyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B6073761.png)
2-[4-(2-furoyl)piperazin-1-yl]-1,3-benzoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(2-furoyl)piperazin-1-yl]-1,3-benzoxazole is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound is known for its unique structure and interesting properties that make it a promising candidate for further research. In
Mécanisme D'action
The mechanism of action of 2-[4-(2-furoyl)piperazin-1-yl]-1,3-benzoxazole is not fully understood. However, several studies have suggested that this compound may exert its biological activity by inhibiting specific enzymes or receptors in the body. For example, it has been reported that this compound may inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
Several studies have reported the biochemical and physiological effects of this compound. For example, this compound has been shown to exhibit antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been reported to exhibit antifungal activity against Candida albicans. In addition, this compound has been shown to inhibit the growth of various tumor cell lines, including breast cancer and lung cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[4-(2-furoyl)piperazin-1-yl]-1,3-benzoxazole in lab experiments is its unique structure and interesting properties. This compound has been shown to exhibit a wide range of biological activities, making it a promising candidate for further research. However, there are also some limitations to using this compound in lab experiments. For example, this compound may exhibit toxicity at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the research of 2-[4-(2-furoyl)piperazin-1-yl]-1,3-benzoxazole. One potential direction is to further investigate its potential use as a fluorescent probe for the detection of metal ions. Another direction is to explore its potential as a drug candidate for the treatment of Alzheimer's disease. Additionally, more research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or toxicity. Overall, the unique properties of this compound make it a promising candidate for further scientific research.
Méthodes De Synthèse
The synthesis of 2-[4-(2-furoyl)piperazin-1-yl]-1,3-benzoxazole involves the reaction between 2-aminobenzoxazole and 2-furoylpiperazine in the presence of a suitable catalyst. The reaction is carried out under specific reaction conditions to obtain a high yield of the desired product. Several methods have been reported for the synthesis of this compound, including microwave-assisted synthesis, solvent-free synthesis, and solid-state synthesis.
Applications De Recherche Scientifique
2-[4-(2-furoyl)piperazin-1-yl]-1,3-benzoxazole has been extensively studied for its potential use in various scientific research applications. This compound has been investigated for its antibacterial, antifungal, antitumor, and anti-inflammatory properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions and as a potential drug candidate for the treatment of Alzheimer's disease.
Propriétés
IUPAC Name |
[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c20-15(14-6-3-11-21-14)18-7-9-19(10-8-18)16-17-12-4-1-2-5-13(12)22-16/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCVKXTAHYPWGKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3O2)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-bromo-N-[4-(butyrylamino)phenyl]-2-chlorobenzamide](/img/structure/B6073695.png)
![N-[1-methyl-2-(3-methyl-2-pyridinyl)ethyl]-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6073719.png)



![N,2,2,6,6-pentamethyl-N-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-4-piperidinamine](/img/structure/B6073740.png)

![4-[2-(4-hydroxy-3-methoxybenzylidene)hydrazino]-N-(4-iodo-2-methylphenyl)-4-oxobutanamide](/img/structure/B6073767.png)
![6-bromo-2-(4-ethoxyphenyl)-4-{[3-methyl-4-(3-methylphenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B6073770.png)
![2-[1-(1,3-thiazol-2-ylmethyl)-3-piperidinyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6073778.png)
![2,2'-(1,6-dioxo-1,6-hexanediyl)bis[N-(3,4-dimethylphenyl)hydrazinecarbothioamide]](/img/structure/B6073789.png)

![4-{4-[5-({[(2-chlorophenyl)amino]carbonyl}amino)-1H-pyrazol-1-yl]-1-piperidinyl}-N,N-dimethyl-4-oxobutanamide](/img/structure/B6073797.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-5-(methoxymethyl)-2-furamide](/img/structure/B6073799.png)
